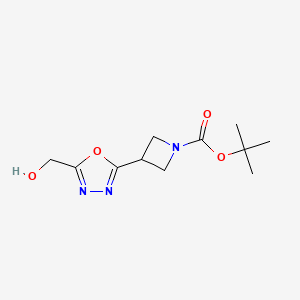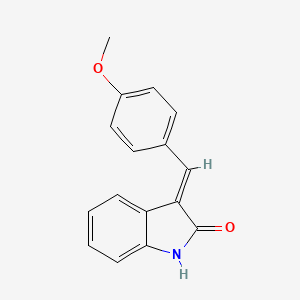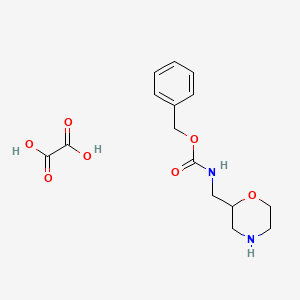
Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization of an appropriate amino alcohol or amino halide precursor.
Coupling of the Rings: The oxadiazole and azetidine rings are then coupled through a series of reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized frameworks.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric bulk and rigidity to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
1432061-51-2 |
|---|---|
Fórmula molecular |
C11H17N3O4 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
tert-butyl 3-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)14-4-7(5-14)9-13-12-8(6-15)17-9/h7,15H,4-6H2,1-3H3 |
Clave InChI |
FEVIYTIICYDQEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)
![1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B15123045.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)


![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
